ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with a 4-chlorophenyl and a phenyl group, along with an ethyl thioacetate moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde in the presence of ammonium acetate.
Substitution Reactions: The 4-chlorophenyl and phenyl groups are introduced through substitution reactions using appropriate halogenated precursors.
Thioacetate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: Selection of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to improve solubility and reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding thioethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ethyl thioacetate moiety with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thioethers: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate has several scientific research applications:
Medicinal Chemistry: Used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or bind to receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)acetate can be compared with other imidazole derivatives:
Similar Compounds: Imidazole, 4-chlorophenyl imidazole, phenyl imidazole.
Uniqueness: The presence of both 4-chlorophenyl and phenyl groups, along with the ethyl thioacetate moiety, distinguishes it from other imidazole derivatives and contributes to its unique biological activities.
Properties
IUPAC Name |
ethyl 2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-18(23)13-25-19-21-12-17(14-6-4-3-5-7-14)22(19)16-10-8-15(20)9-11-16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGCXQRKQVJTOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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